molecular formula C19H27N5S B6457137 2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine CAS No. 2549014-70-0

2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine

Cat. No. B6457137
CAS RN: 2549014-70-0
M. Wt: 357.5 g/mol
InChI Key: SQQMPDUEWYHXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C19H27N5S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine is 357.19871706 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

Compounds containing a thiazole ring have been found to exhibit antioxidant properties . This suggests that our compound could potentially be used in the development of antioxidant drugs or supplements.

Analgesic Applications

Thiazole derivatives have also been associated with analgesic (pain-relieving) effects . This could mean that our compound might be useful in the creation of new pain relief medications.

Anti-Inflammatory Applications

The thiazole ring in our compound could contribute to anti-inflammatory effects . This opens up possibilities for its use in treating conditions characterized by inflammation.

Antimicrobial and Antifungal Applications

Research has shown that thiazole derivatives can exhibit antimicrobial and antifungal properties . This suggests potential applications of our compound in the development of new antimicrobial and antifungal agents.

Antiviral Applications

Thiazole-containing compounds have been found to have antiviral properties . This could mean that our compound might be useful in the creation of new antiviral drugs.

Antitumor or Cytotoxic Applications

Thiazole derivatives have been associated with antitumor or cytotoxic effects . This suggests that our compound could potentially be used in cancer treatment.

Neuroprotective Applications

Compounds containing a thiazole ring have been found to exhibit neuroprotective properties . This suggests potential applications of our compound in the treatment of neurodegenerative diseases.

Anticonvulsant Applications

Thiazole derivatives have also been associated with anticonvulsant effects . This could mean that our compound might be useful in the treatment of conditions characterized by seizures.

properties

IUPAC Name

5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5S/c1-12-13(2)21-18(16-5-6-16)22-19(12)24-9-7-23(8-10-24)11-17-14(3)20-15(4)25-17/h16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQMPDUEWYHXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=C(N=C(S3)C)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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